Crystallographic Conformational Data vs. Related Benzimidazoles
The solid-state conformation of 2-pyridin-3-yl-1H-benzoimidazol-5-ylamine has been determined by X-ray diffraction, providing specific dihedral angles between its benzimidazole and pyridine rings. This data is crucial for understanding its molecular recognition properties and packing behavior in the solid state, which can impact formulation and material science applications. The measured dihedral angles between the benzimidazole moiety and the pyridine ring are 34.99(9)° and 36.08(8)° for the two independent molecules in the asymmetric unit [1]. These values are specific to this substitution pattern; for example, related 2-(pyridyl)benzimidazole analogs with different substituents or metal coordination can exhibit significantly different dihedral angles, ranging from nearly planar (0-10°) to highly twisted (>45°), which directly influences their binding affinity and solid-state properties [1].
| Evidence Dimension | Conformational preference (dihedral angle between heterocyclic rings) |
|---|---|
| Target Compound Data | 34.99(9)° and 36.08(8)° (two independent molecules) |
| Comparator Or Baseline | Class of 2-(pyridyl)benzimidazole analogs (unsubstituted or with different substituents): Dihedral angles vary widely, typically from <10° (near planar) to >45°, depending on substitution and environment. |
| Quantified Difference | The target compound adopts a specific, moderately twisted conformation (~35°) that is not universal across the chemical class. |
| Conditions | Single-crystal X-ray diffraction analysis at 100(2) K. |
Why This Matters
The precise solid-state conformation can significantly impact solubility, stability, and intermolecular interactions, making it a critical parameter for formulation, material design, and understanding structure-activity relationships.
- [1] Ankara University DSpace Repository. (n.d.). Crystallographic data for a 2-(pyridin-3-yl)-1H-benzo[d]imidazole derivative. Retrieved from https://onlineyayinevi.ankara.edu.tr. View Source
